3-Methyl-1,2,4-oxadiazol-5-amine
Overview
Description
3-Methyl-1,2,4-oxadiazol-5-amine is a heterocyclic compound that contains an oxygen atom and two nitrogen atoms within a five-membered ring structure. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Mechanism of Action
Target of Action
The primary targets of 1,2,4-oxadiazole derivatives, such as 3-Methyl-1,2,4-oxadiazol-5-amine, are often associated with anti-infective activities . These compounds have been synthesized as anti-bacterial, anti-viral, and anti-leishmanial agents . .
Mode of Action
1,2,4-oxadiazole derivatives are known to interact with their targets, leading to changes that result in their anti-infective activities .
Biochemical Pathways
1,2,4-oxadiazole derivatives are known to impact various biochemical pathways, contributing to their broad spectrum of agricultural biological activities .
Result of Action
1,2,4-oxadiazole derivatives have been shown to exhibit moderate nematocidal activity against meloidogyne incognita and anti-fungal activity against rhizoctonia solani .
Biochemical Analysis
Biochemical Properties
3-Methyl-1,2,4-oxadiazol-5-amine plays a crucial role in biochemical reactions, particularly in the context of proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves hydrogen bonding and electrostatic interactions, which facilitate the compound’s binding to active sites of enzymes and proteins.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines, this compound has demonstrated the ability to modulate signaling pathways that control cell proliferation and apoptosis . Additionally, it can affect the expression of genes involved in oxidative stress responses, thereby influencing cellular metabolism and homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain enzymes involved in the oxidative stress response, thereby modulating the cellular redox state . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature, with a predicted melting point of 33.38°C and a boiling point of approximately 228.8°C . Over time, degradation of the compound can occur, which may influence its long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant properties and modulation of metabolic pathways. At higher doses, toxic or adverse effects can occur, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its hydroxylation and subsequent conjugation with sulfate or glucuronide . These metabolic processes are crucial for the compound’s detoxification and elimination from the body. Additionally, this compound can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its interaction with membrane transporters can affect its uptake and distribution within different tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and oxidative stress responses. The precise localization of this compound within cells can determine its effects on cellular processes and overall cellular health.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of methyl carbazate with aldehydes, followed by oxidative cyclization using iodine as a catalyst . Another approach includes the oxidative cyclization of semicarbazones with bromine in acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,2,4-oxadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and bromine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like chloroacetyl chloride are used for acylation reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, which can have different biological and chemical properties depending on the substituents introduced .
Scientific Research Applications
3-Methyl-1,2,4-oxadiazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: It exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Industry: It is used in the development of materials with specific properties, such as high thermal stability and energetic materials
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: A similar compound with a different substitution pattern.
1,3,4-Oxadiazole: Another isomer with distinct biological activities.
1,2,5-Oxadiazole:
Uniqueness
3-Methyl-1,2,4-oxadiazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form stable derivatives with various functional groups makes it a versatile compound in synthetic chemistry and drug development .
Properties
IUPAC Name |
3-methyl-1,2,4-oxadiazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O/c1-2-5-3(4)7-6-2/h1H3,(H2,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNNZKURGCOEJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340758 | |
Record name | 3-Methyl-1,2,4-oxadiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3663-39-6 | |
Record name | 3-Methyl-1,2,4-oxadiazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3663-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-1,2,4-oxadiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-1,2,4-oxadiazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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